molecular formula C14H19N3O7 B13764283 Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester CAS No. 5014-29-9

Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester

Cat. No.: B13764283
CAS No.: 5014-29-9
M. Wt: 341.32 g/mol
InChI Key: NCAUZLQEZPYWLI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, substituted with diethylamino and ethoxy groups, along with nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, followed by nitration and substitution reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amines, while oxidation can produce carboxylic acids.

Scientific Research Applications

Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the nitro groups can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-(methylamino)-, methyl ester
  • Benzoic acid, 2-ethoxy-, methyl ester
  • Benzoic acid, 2-(dimethylamino)-, methyl ester

Uniqueness

Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

5014-29-9

Molecular Formula

C14H19N3O7

Molecular Weight

341.32 g/mol

IUPAC Name

methyl 2-[2-(diethylamino)ethoxy]-3,5-dinitrobenzoate

InChI

InChI=1S/C14H19N3O7/c1-4-15(5-2)6-7-24-13-11(14(18)23-3)8-10(16(19)20)9-12(13)17(21)22/h8-9H,4-7H2,1-3H3

InChI Key

NCAUZLQEZPYWLI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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